molecular formula C33H29NO5S3 B448306 4,5-DIMETHYL 2-(1-{[1,1'-BIPHENYL]-4-CARBONYL}-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

4,5-DIMETHYL 2-(1-{[1,1'-BIPHENYL]-4-CARBONYL}-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B448306
M. Wt: 615.8g/mol
InChI Key: PVWHRXOIDQYHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-DIMETHYL 2-(1-{[1,1’-BIPHENYL]-4-CARBONYL}-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 4,5-DIMETHYL 2-(1-{[1,1’-BIPHENYL]-4-CARBONYL}-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves several steps. One common method includes the use of Grignard reagents and various coupling reactions. For instance, the preparation of biphenyl derivatives often involves Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds . The reaction conditions typically involve palladium catalysts and boron reagents under mild conditions . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfur and aromatic rings makes it susceptible to oxidation reactions, which can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or other activating groups.

    Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a common reaction for forming biphenyl derivatives.

Scientific Research Applications

4,5-DIMETHYL 2-(1-{[1,1’-BIPHENYL]-4-CARBONYL}-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to bind to enzymes or receptors, modulating their activity. For example, the sulfur-containing groups can form strong interactions with metal ions or other nucleophilic sites, influencing biochemical pathways .

Comparison with Similar Compounds

Similar compounds include other biphenyl derivatives and sulfur-containing organic molecules. For instance, 4,4’-Dimethylbiphenyl and Telmisartan-related compounds share structural similarities but differ in their specific functional groups and applications . The uniqueness of 4,5-DIMETHYL 2-(1-{[1,1’-BIPHENYL]-4-CARBONYL}-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its combination of biphenyl and sulfur-containing groups, which provide distinct chemical and biological properties.

Properties

Molecular Formula

C33H29NO5S3

Molecular Weight

615.8g/mol

IUPAC Name

dimethyl 2-[2,2,6,7-tetramethyl-1-(4-phenylbenzoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C33H29NO5S3/c1-18-16-23-24(17-19(18)2)34(29(35)22-14-12-21(13-15-22)20-10-8-7-9-11-20)33(3,4)28(40)25(23)32-41-26(30(36)38-5)27(42-32)31(37)39-6/h7-17H,1-6H3

InChI Key

PVWHRXOIDQYHCK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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